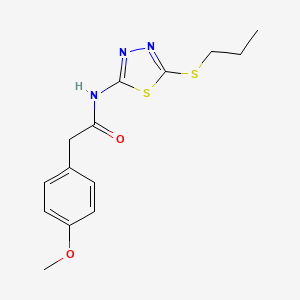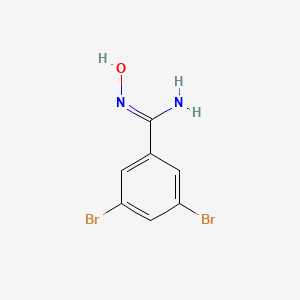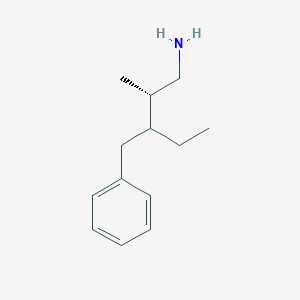![molecular formula C13H17BrN2O4 B2905827 Methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate CAS No. 2287268-45-3](/img/structure/B2905827.png)
Methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a chemical compound that has been widely used in scientific research. It is a complex molecule that has been synthesized using various methods. The compound has been found to have numerous biochemical and physiological effects, which have been studied extensively. In
Mechanism of Action
Methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has been found to have a complex mechanism of action. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase, histone deacetylase, and protein kinase C. The compound has also been found to modulate the activity of several signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These mechanisms of action have been studied extensively in various cell lines and animal models.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. The compound has also been found to modulate the immune response, reduce oxidative stress, and improve cognitive function. These effects have been studied in various cell lines and animal models.
Advantages and Limitations for Lab Experiments
Methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield and purity. The compound has also been found to have low toxicity in animal models. However, the compound has some limitations for lab experiments, including its high cost and limited availability.
Future Directions
There are several future directions for the study of Methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate. One direction is the development of new drugs based on the structure of the compound. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Further studies are also needed to elucidate the compound's mechanism of action and to understand its biochemical and physiological effects in more detail.
Synthesis Methods
Methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can be synthesized using various methods. One of the most commonly used methods is the reaction of 6-bromopyridin-2-amine with methyl 2-(bromomethyl)acetate in the presence of a base. The resulting product is then treated with tert-butyl carbamate to obtain the final product. This method has been used in several studies to synthesize this compound with high yield and purity.
Scientific Research Applications
Methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has been widely used in scientific research. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been used in several studies to investigate its mechanism of action and to develop new drugs based on its structure.
properties
IUPAC Name |
methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(18)16-10(11(17)19-4)8-6-5-7-9(14)15-8/h5-7,10H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHUYFGKFJONLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=NC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]sulfonylfuran-2-carboxamide](/img/structure/B2905744.png)
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2905746.png)


![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2905753.png)


![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2905758.png)
![N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2905760.png)



![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2905765.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2905766.png)